
(R)-1-iodo-2-methylheptan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-Iodo-2-methylheptan-2-ol is an organic compound characterized by the presence of an iodine atom, a hydroxyl group, and a branched alkyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-iodo-2-methylheptan-2-ol typically involves the iodination of a suitable precursor. One common method is the reaction of ®-2-methylheptan-2-ol with iodine in the presence of a strong acid, such as hydrochloric acid, which facilitates the substitution of a hydroxyl group with an iodine atom. The reaction is usually carried out under controlled temperature conditions to ensure the desired stereochemistry is maintained.
Industrial Production Methods: In an industrial setting, the production of ®-1-iodo-2-methylheptan-2-ol may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: ®-1-Iodo-2-methylheptan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The iodine atom can be reduced to form a corresponding alkane.
Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxyl, amino, or thiol groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium hydroxide or ammonia in the presence of a suitable solvent.
Major Products:
Oxidation: Formation of 2-methylheptan-2-one or 2-methylheptanal.
Reduction: Formation of 2-methylheptane.
Substitution: Formation of compounds like ®-2-methylheptan-2-ol or ®-2-methylheptan-2-amine.
Applications De Recherche Scientifique
®-1-Iodo-2-methylheptan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of ®-1-iodo-2-methylheptan-2-ol involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
®-1-Bromo-2-methylheptan-2-ol: Similar structure but with a bromine atom instead of iodine.
®-1-Chloro-2-methylheptan-2-ol: Similar structure but with a chlorine atom instead of iodine.
®-2-Methylheptan-2-ol: Lacks the halogen atom, making it less reactive in certain substitution reactions.
Uniqueness: ®-1-Iodo-2-methylheptan-2-ol is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromo and chloro analogs. The iodine atom’s larger size and higher polarizability make it more reactive in nucleophilic substitution reactions, providing a versatile tool for synthetic chemists.
Propriétés
Formule moléculaire |
C8H17IO |
|---|---|
Poids moléculaire |
256.12 g/mol |
Nom IUPAC |
(2R)-1-iodo-2-methylheptan-2-ol |
InChI |
InChI=1S/C8H17IO/c1-3-4-5-6-8(2,10)7-9/h10H,3-7H2,1-2H3/t8-/m1/s1 |
Clé InChI |
BFGLEFZMMWUBKI-MRVPVSSYSA-N |
SMILES isomérique |
CCCCC[C@](C)(CI)O |
SMILES canonique |
CCCCCC(C)(CI)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-2-methyloxazolo[4,5-c]pyridine](/img/structure/B13146290.png)

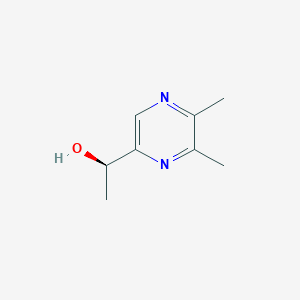

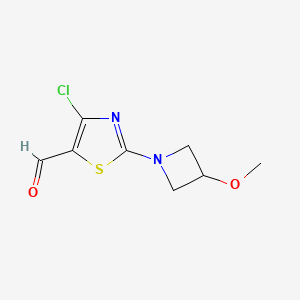

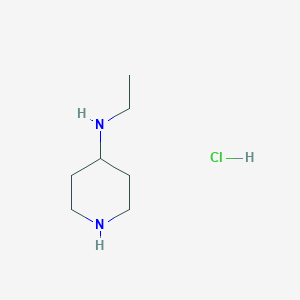
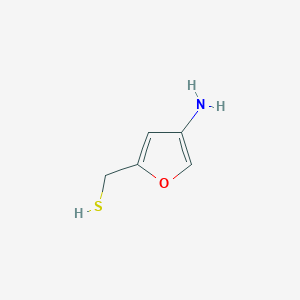
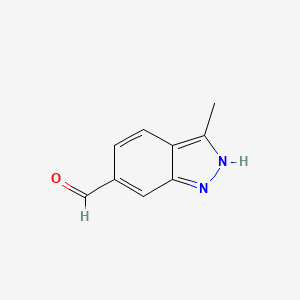
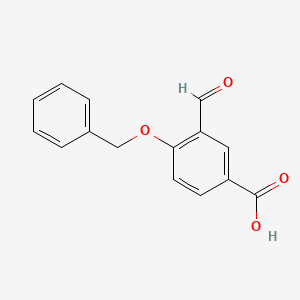
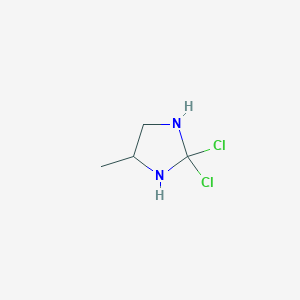
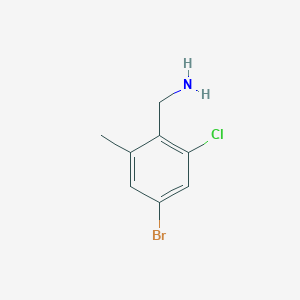

![5,7-Dichloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13146352.png)
